molecular formula C14H22N2O B13717079 2-(Piperidin-1-yl)-4-propoxyaniline

2-(Piperidin-1-yl)-4-propoxyaniline

Katalognummer: B13717079
Molekulargewicht: 234.34 g/mol
InChI-Schlüssel: JESYZTOCQWRHCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Piperidin-1-yl)-4-propoxyaniline is an organic compound that features a piperidine ring attached to an aniline moiety with a propoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-4-propoxyaniline typically involves the reaction of 4-chloroaniline with piperidine and propyl bromide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidin-1-yl)-4-propoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

2-(Piperidin-1-yl)-4-propoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Piperidin-1-yl)-4-propoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)-4-propoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and propoxy group allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C14H22N2O

Molekulargewicht

234.34 g/mol

IUPAC-Name

2-piperidin-1-yl-4-propoxyaniline

InChI

InChI=1S/C14H22N2O/c1-2-10-17-12-6-7-13(15)14(11-12)16-8-4-3-5-9-16/h6-7,11H,2-5,8-10,15H2,1H3

InChI-Schlüssel

JESYZTOCQWRHCM-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC(=C(C=C1)N)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.